4-Butylpiperidin-3-amine
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Overview
Description
4-Butylpiperidin-3-amine is an organic compound with the molecular formula C₉H₂₀N₂ It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperidin-3-amine typically involves the reaction of piperidine derivatives with butylamine under controlled conditions. One common method includes the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Another approach involves the use of immobilized ω-transaminases for the asymmetric synthesis of chiral amines .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Butylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted piperidine derivatives .
Scientific Research Applications
4-Butylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Butylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the butyl group.
Pyrrolidine: A five-membered ring analog with similar chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, offering different reactivity and applications.
Uniqueness: 4-Butylpiperidin-3-amine is unique due to its butyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and alters its interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
4-butylpiperidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-8-5-6-11-7-9(8)10/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
AQLAUAKVYASFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCNCC1N |
Origin of Product |
United States |
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